

Section 1: Compound Overview and Physicochemical Properties

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Compound of Interest

Compound Name:	1-Bromo-3,4-dimethoxy-2-methylbenzene
Cat. No.:	B104200

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1-Bromo-3,4-dimethoxy-2-methylbenzene is a halogenated aromatic intermediate with significant utility in specialized organic synthesis.^[1] Its unique substitution pattern—a bromine atom flanked by methyl and methoxy groups, with an additional methoxy group para to the bromine—provides a versatile scaffold for constructing complex molecular architectures. This makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] Its structure allows for selective functionalization, particularly through cross-coupling reactions where the carbon-bromine bond serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.^[1]

The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules, such as Carbazomycin A, and in the development of novel compounds targeting central nervous system disorders.^{[1][2]}

Chemical Structure

Caption: Structural formula of **1-Bromo-3,4-dimethoxy-2-methylbenzene**.

Physicochemical Data

The quantitative physical and chemical properties of **1-Bromo-3,4-dimethoxy-2-methylbenzene** are summarized below. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source
CAS Number	74866-17-4	[1] [2]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1]
Molecular Weight	231.09 g/mol	[1]
Appearance	Solid	[2]
Melting Point	59-60 °C (from methanol)	[2]
Boiling Point	252.9 ± 35.0 °C (Predicted)	[2]
Density	1.360 ± 0.06 g/cm ³ (Predicted)	[2]
Storage	Sealed in dry, room temperature conditions	[1] [2]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of **1-Bromo-3,4-dimethoxy-2-methylbenzene** is most effectively achieved via electrophilic aromatic substitution on the precursor, 2,3-dimethoxytoluene. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Proposed Synthetic Pathway

The directing effects of the substituents on the 2,3-dimethoxytoluene ring govern the position of bromination. The two methoxy groups are strongly activating, ortho-para directing groups, while the methyl group is a weakly activating, ortho-para director. The C4 and C6 positions are most activated by the methoxy groups. However, the C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, electrophilic attack is most favored at the C4 position (para to the C1-methoxy group), leading to the desired product. Using a mild brominating agent like N-Bromosuccinimide (NBS) with a catalyst can enhance this selectivity.

Caption: Proposed synthesis of the target compound via electrophilic bromination.

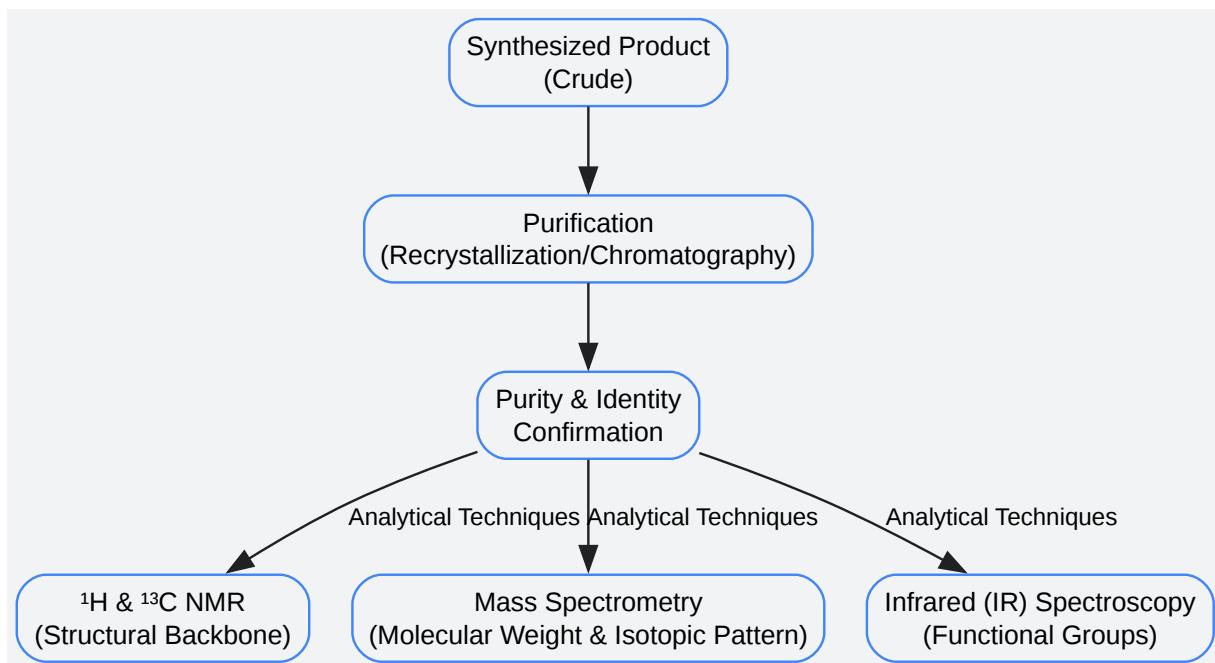
Experimental Protocol: Representative Synthesis

This protocol is a representative procedure based on standard bromination of activated aromatic rings. Researchers should perform initial small-scale trials to optimize conditions.

- **Vessel Preparation:** To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxytoluene (1.0 eq.).
- **Solvent Addition:** Dissolve the starting material in a suitable inert solvent, such as dichloromethane (DCM) or acetonitrile.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution. If required, add a catalyst such as silica gel or a Lewis acid.
- **Reaction:** Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by recrystallization from methanol to yield pure **1-Bromo-3,4-dimethoxy-2-methylbenzene**.^[2]

Section 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.



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Caption: Workflow for the purification and analysis of the target compound.

Predicted Spectroscopic Data

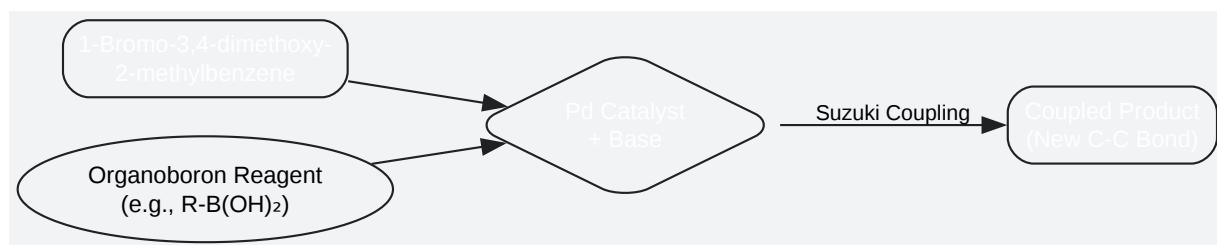
- ¹H NMR Spectroscopy: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the benzene ring. Three singlets are predicted in the aliphatic region: one for the methyl group (~2.2-2.4 ppm) and two for the methoxy groups (~3.8-4.0 ppm).
- ¹³C NMR Spectroscopy: The spectrum should display 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the molecule.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M^+ and $M+2$) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-O stretching from the two ether (methoxy) groups.

Section 4: Applications in Research and Development

The strategic placement of the bromo and methoxy groups makes **1-Bromo-3,4-dimethoxy-2-methylbenzene** a highly versatile intermediate, particularly in the field of metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, most notably palladium and nickel complexes. This initiates catalytic cycles for reactions such as Suzuki, Heck, and Stille couplings, which are fundamental for creating C-C bonds.[3][4] The electron-donating methoxy groups can influence the electronic properties of the aromatic ring, affecting the reactivity and efficiency of these coupling processes.[4]



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Caption: Use of the title compound in a generic Suzuki cross-coupling reaction.

These reactions are pivotal in synthesizing complex organic molecules from simpler, commercially available building blocks, forming the backbone of many drug discovery and materials science programs.[3]

Section 5: Safety, Handling, and Storage

Proper handling of **1-Bromo-3,4-dimethoxy-2-methylbenzene** is essential to ensure laboratory safety. The following guidelines are based on safety data for structurally related brominated aromatic compounds.[5][6]

Hazard Identification and Personal Protection

While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.

[6] Inhalation of dust or ingestion may be harmful.[5][7] Adherence to good industrial hygiene and safety practices is mandatory.[5]

Precaution Category	Recommendation	Source(s)
Engineering Controls	Handle in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.	[6][7]
Eye/Face Protection	Wear chemical safety goggles with side shields.	[6][7]
Skin Protection	Wear impervious, chemical-resistant gloves and a lab coat.	[5][7]
Respiratory Protection	Not typically required under normal use with adequate ventilation. Use an approved respirator if dust is generated or ventilation is poor.	[5]

First Aid Measures

Exposure Route	First Aid Procedure	Source(s)
Eye Contact	Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.	[5][6]
Skin Contact	Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.	[5][6]
Inhalation	Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.	[5][6]
Ingestion	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.	[5][7]

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

References

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